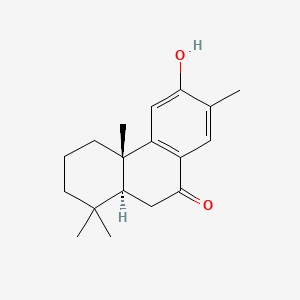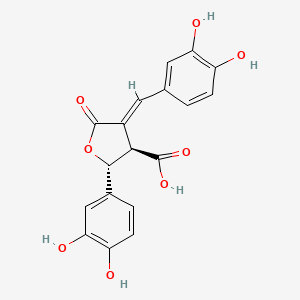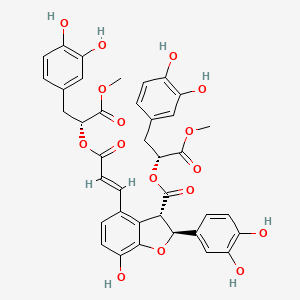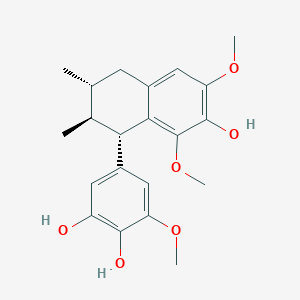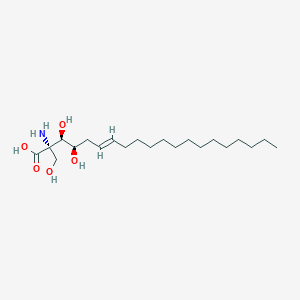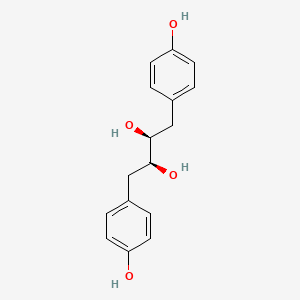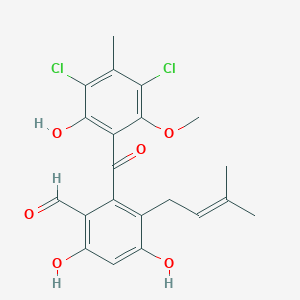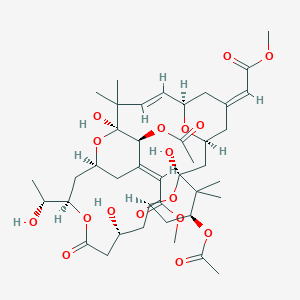
Bryostatin 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bryostatin 7 is a natural product found in Bugula neritina with data available.
科学的研究の応用
Bryostatin Analogues and HIV Eradication
Bryostatin analogues, including Bryostatin 7, have shown promising potential in the eradication of HIV/AIDS. Designed bryostatin analogues are effective in inducing latent HIV activation in vitro, showing potencies similar to or even better than bryostatin itself. These analogues have been found to be up to 1000-fold more potent than prostratin, a current clinical candidate for latent virus induction, suggesting their potential superiority in HIV/AIDS treatment (DeChristopher et al., 2012).
Activation of Human Polymorphonuclear Leukocytes
Bryostatin, including Bryostatin 7, demonstrates the ability to activate human polymorphonuclear leukocytes (PMNs). It stimulates the release of specific granules and superoxide, although at a slower rate compared to phorbol 12-myristate 13-acetate (PMA). Bryostatin's ability to bind to the PMA receptor suggests a potential mechanism for activating PMNs (Berkow & Kraft, 1985).
Protein Kinase C (PKC) Ligand Activity
Bryostatin 7 is identified as a potent PKC ligand with a high binding affinity. It closely resembles bryostatin 1 in terms of biological potency and has been the subject of intense investigations due to its diverse biological activities, including therapy for cancer, Alzheimer's disease, and HIV. The synthesis and biological characterizations of bryostatin 7 provide insights into its efficacy as a therapeutic agent (Kedei et al., 2013).
Antineoplastic Activity and Hematopoietic Stimulation
Bryostatins, including Bryostatin 7, are recognized for their significant antineoplastic activity against various cancer types. They function as potent agonists of protein kinase C, contributing to their anticancer efficacy. Additionally, they have been shown to sensitize resistant cells to chemotherapy agents and stimulate the growth of new neural connections, enhancing long-term memory (Kollar et al., 2014).
Potential in Anticancer Drug Design
The role of bryostatins in anticancer drug design is notable, with their potential rooted in modulating protein kinase C. Bryostatin's potent anticancer activity, particularly bryostatin 1 and by extension bryostatin 7, is based on this modulation. These compounds have also demonstrated immune-stimulating properties, increasing the production of interleukin-2 and interferon, showing promise in various experimental cancer systems (Pettit et al., 2002).
Stimulation of Human Hematopoietic Progenitor Cells
Bryostatins are effective stimulators of human hematopoietic progenitor cells. They can directly stimulate bone marrow progenitor cells to form colonies in vitro and functionally activate neutrophils. These properties show that bryostatins can mimic the biological effects of multipotential granulocyte-macrophage colony-stimulating factor, indicating their potential in treating bone marrow failure states (May et al., 1987).
Role in the Treatment of Alzheimer’s Disease and Cancer
Bryostatin 1, with potential relevance to Bryostatin 7, is in clinical trials for cancer and Alzheimer’s disease treatment. It demonstrates a unique mechanism of action by differentially positioning protein kinase C-ligand-membrane complexes in the membrane. This unique action mode suggests its potential as an effective agent in the design of more efficient protein kinase C analogs (Ryckbosch et al., 2017).
Therapeutic Efficacy in Acute Ischemic Stroke
Bryostatin has shown therapeutic efficacy in reducing brain injury and improving stroke outcome in aged rats. This efficacy in preclinical models of associative memory, Alzheimer’s disease, global ischemia, and traumatic brain injury suggests its potential in treating neurological disorders (Tan et al., 2013).
特性
製品名 |
Bryostatin 7 |
|---|---|
分子式 |
C41H60O17 |
分子量 |
824.9 g/mol |
IUPAC名 |
methyl (2Z)-2-[(1S,3S,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12,25-diacetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-13-(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-5-ylidene]acetate |
InChI |
InChI=1S/C41H60O17/c1-22(42)32-19-29-15-26(16-35(47)52-9)37(54-24(3)44)41(50,58-29)38(4,5)11-10-28-12-25(14-34(46)51-8)13-31(55-28)21-40(49)39(6,7)33(53-23(2)43)20-30(57-40)17-27(45)18-36(48)56-32/h10-11,14,16,22,27-33,37,42,45,49-50H,12-13,15,17-21H2,1-9H3/b11-10+,25-14+,26-16+/t22-,27-,28+,29+,30-,31+,32-,33+,37+,40+,41-/m1/s1 |
InChIキー |
FCYKUTUWVZTVAK-LCPCCJDFSA-N |
異性体SMILES |
C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/[C@@H]([C@@](O2)(C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C)(C)C)O)(C)C)O)OC(=O)C)O |
正規SMILES |
CC(C1CC2CC(=CC(=O)OC)C(C(O2)(C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C)(C)C)O)(C)C)O)OC(=O)C)O |
同義語 |
bryostatin 7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)


